molecular formula C16H25NO B15231998 (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine

Cat. No.: B15231998
M. Wt: 247.38 g/mol
InChI Key: MZKRVXSHSKHARG-INIZCTEOSA-N
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Description

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine: is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the preparation of 4-cyclopentyloxyphenol. This can be achieved through the reaction of phenol with cyclopentanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

    Attachment of the Pentylamine Chain: The next step involves the attachment of the pentylamine chain to the cyclopentyloxyphenyl intermediate. This can be achieved through a nucleophilic substitution reaction, where the intermediate reacts with 1-bromopentane in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1S)-1-(4-Cyclopentyloxyphenyl)pentylamine: can be compared with other similar compounds, such as:

    (1S)-1-(4-Methoxyphenyl)pentylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    (1S)-1-(4-Ethoxyphenyl)pentylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    (1S)-1-(4-Propoxyphenyl)pentylamine: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

The uniqueness of This compound lies in its cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

(1S)-1-(4-cyclopentyloxyphenyl)pentan-1-amine

InChI

InChI=1S/C16H25NO/c1-2-3-8-16(17)13-9-11-15(12-10-13)18-14-6-4-5-7-14/h9-12,14,16H,2-8,17H2,1H3/t16-/m0/s1

InChI Key

MZKRVXSHSKHARG-INIZCTEOSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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